molecular formula C21H28N2O2 B15174037 (E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene CAS No. 918824-01-8

(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene

Cat. No.: B15174037
CAS No.: 918824-01-8
M. Wt: 340.5 g/mol
InChI Key: CSPWKYHJYRAFRL-UHFFFAOYSA-N
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Description

(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This particular compound features a hexyloxy group attached to one phenyl ring and a propoxy group attached to the other, making it a unique derivative of azobenzene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene typically involves the following steps:

    Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as a phenol or aniline derivative, in the presence of a base like sodium hydroxide. This step forms the azobenzene structure.

    Alkylation: The final step involves the alkylation of the phenyl rings with hexyloxy and propoxy groups using alkyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors for the diazotization and coupling reactions.

    Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction of the diazene group can be achieved using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst, resulting in the formation of hydrazobenzenes.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazobenzenes and related compounds.

    Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.

Scientific Research Applications

(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene has several scientific research applications:

    Chemistry: Used as a photoresponsive material in studies of molecular switches and light-driven molecular machines.

    Biology: Investigated for its potential in controlling biological processes through light-induced conformational changes.

    Medicine: Explored for its use in drug delivery systems where light can trigger the release of therapeutic agents.

    Industry: Utilized in the development of smart materials, such as light-responsive coatings and polymers.

Mechanism of Action

The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene involves:

    Photoisomerization: The compound undergoes reversible photoisomerization between the trans (E) and cis (Z) forms upon exposure to light of specific wavelengths.

    Molecular Targets: The photoisomerization can induce changes in the molecular structure, affecting its interaction with other molecules and materials.

    Pathways Involved: The light-induced conformational changes can modulate the activity of molecular switches, impacting various chemical and biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound with no alkyl substitutions.

    4-(Hexyloxy)azobenzene: Similar structure but with only one alkyl substitution.

    4-(Propoxy)azobenzene: Similar structure but with only one alkyl substitution.

Uniqueness

(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene is unique due to the presence of both hexyloxy and propoxy groups, which enhance its photoresponsive properties and make it suitable for specific applications in smart materials and molecular switches.

Properties

CAS No.

918824-01-8

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

(4-hexoxyphenyl)-(4-propoxyphenyl)diazene

InChI

InChI=1S/C21H28N2O2/c1-3-5-6-7-17-25-21-14-10-19(11-15-21)23-22-18-8-12-20(13-9-18)24-16-4-2/h8-15H,3-7,16-17H2,1-2H3

InChI Key

CSPWKYHJYRAFRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCC

Origin of Product

United States

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